2-(Iodobenzyl)mercapto-1,N6-etheno-2'-deoxy-AMP
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Overview
Description
Preparation Methods
The synthesis of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves several steps, including the introduction of the iodobenzyl group and the formation of the mercapto-1,N6-etheno-2’-deoxy-AMP structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and purification processes .
Chemical Reactions Analysis
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodobenzyl group to a benzyl group.
Substitution: The iodobenzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. In chemistry, it is used to investigate reaction mechanisms and pathways. In biology and medicine, it is employed in research related to nucleotide analogs and their effects on cellular processes .
Mechanism of Action
The mechanism of action of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, affecting their activity and function. The pathways involved in its action are related to nucleotide metabolism and protein interactions .
Comparison with Similar Compounds
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP is unique due to its specific structure and functional groups. Similar compounds include:
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-ATP: This compound has a similar structure but includes additional phosphate groups, making it an analog of adenosine triphosphate.
Azidoetheno analogs of deoxyadenosine: These compounds are used as nucleotide photo-affinity probes and have similar applications in research. The uniqueness of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP lies in its specific iodobenzyl and mercapto-1,N6-etheno-2’-deoxy-AMP structure, which provides distinct biochemical properties and research applications.
Properties
Molecular Formula |
C19H19IN5O6PS |
---|---|
Molecular Weight |
603.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[5-[(4-iodophenyl)methylsulfanyl]imidazo[2,1-f]purin-3-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C19H19IN5O6PS/c20-12-3-1-11(2-4-12)9-33-19-23-18-16(17-21-5-6-24(17)19)22-10-25(18)15-7-13(26)14(31-15)8-30-32(27,28)29/h1-6,10,13-15,26H,7-9H2,(H2,27,28,29)/t13-,14+,15+/m0/s1 |
InChI Key |
ALHSSACNQKESHZ-RRFJBIMHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O |
Origin of Product |
United States |
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